molecular formula C12H8ClN3O3 B11687306 4-chloro-3-nitro-N-(pyridin-3-yl)benzamide

4-chloro-3-nitro-N-(pyridin-3-yl)benzamide

Katalognummer: B11687306
Molekulargewicht: 277.66 g/mol
InChI-Schlüssel: HNWXKYXZGGYHEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-3-nitro-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H8ClN3O3 It is a derivative of benzamide, featuring a chloro group at the 4-position, a nitro group at the 3-position, and a pyridin-3-yl group attached to the amide nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Amidation: The nitrated product is then reacted with pyridin-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for nitration and amidation, and ensuring efficient purification processes to obtain high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-3-nitro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 4-amino-3-nitro-N-(pyridin-3-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-chloro-3-nitro-N-(pyridin-3-yl)benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-chloro-3-nitro-N-(pyridin-3-yl)benzamide in medicinal applications involves its interaction with specific molecular targets in bacterial cells. For instance, its anti-tubercular activity is attributed to its ability to inhibit the synthesis of essential components in Mycobacterium tuberculosis, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-chloro-3-nitro-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and pyridinyl groups makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C12H8ClN3O3

Molekulargewicht

277.66 g/mol

IUPAC-Name

4-chloro-3-nitro-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H8ClN3O3/c13-10-4-3-8(6-11(10)16(18)19)12(17)15-9-2-1-5-14-7-9/h1-7H,(H,15,17)

InChI-Schlüssel

HNWXKYXZGGYHEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.